molecular formula C17H17ClN6O B2718890 N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946218-27-5

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No.: B2718890
CAS No.: 946218-27-5
M. Wt: 356.81
InChI Key: XZDOWNFPFPMDLG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route may include:

    Starting Materials: 4-chloro-2-methylaniline, morpholine, and pteridine derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine
  • N-(4-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine
  • N-(4-chloro-2-methylphenyl)-2-(piperidin-4-yl)pteridin-4-amine

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is unique due to the specific combination of functional groups and the pteridine core structure. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-10-12(18)2-3-13(11)21-16-14-15(20-5-4-19-14)22-17(23-16)24-6-8-25-9-7-24/h2-5,10H,6-9H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDOWNFPFPMDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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